Piperidin-1-yl(quinoxalin-5-yl)methanone
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Overview
Description
Piperidin-1-yl(quinoxalin-5-yl)methanone is a chemical compound with the molecular formula C14H15N3O and a molecular weight of 241.29 g/mol This compound features a piperidine ring attached to a quinoxaline moiety via a methanone linkage
Preparation Methods
The synthesis of Piperidin-1-yl(quinoxalin-5-yl)methanone typically involves the reaction of quinoxaline derivatives with piperidine under specific conditions. One common method involves the use of a quinoxaline-5-carboxylic acid derivative, which is reacted with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Piperidin-1-yl(quinoxalin-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes .
Scientific Research Applications
Piperidin-1-yl(quinoxalin-5-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis
Mechanism of Action
The mechanism of action of Piperidin-1-yl(quinoxalin-5-yl)methanone involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival. The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall biological activity .
Comparison with Similar Compounds
Piperidin-1-yl(quinoxalin-5-yl)methanone can be compared with other similar compounds, such as:
Piperidin-1-yl(quinoxalin-6-yl)methanone: This compound has a similar structure but with the quinoxaline moiety attached at the 6-position instead of the 5-position.
Piperidin-1-yl(quinoxalin-2-yl)methanone: In this compound, the quinoxaline moiety is attached at the 2-position.
Piperidin-1-yl(quinoxalin-3-yl)methanone: Here, the quinoxaline moiety is attached at the 3-position.
The uniqueness of this compound lies in its specific attachment at the 5-position, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C14H15N3O |
---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
piperidin-1-yl(quinoxalin-5-yl)methanone |
InChI |
InChI=1S/C14H15N3O/c18-14(17-9-2-1-3-10-17)11-5-4-6-12-13(11)16-8-7-15-12/h4-8H,1-3,9-10H2 |
InChI Key |
BKAWMVWZZKHQOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C3C(=CC=C2)N=CC=N3 |
Origin of Product |
United States |
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